molecular formula C14H9BrCl2N2O2 B3919550 4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide

4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide

Cat. No. B3919550
M. Wt: 388.0 g/mol
InChI Key: CMLLZWHOHZSMIF-UHFFFAOYSA-N
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Description

4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide, also known as BDBI, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BDBI is a heterocyclic compound that contains a bromine atom, two chlorine atoms, and an imidamide group.

Scientific Research Applications

4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has been investigated for its anticancer properties. Studies have shown that 4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has also been explored as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine.
In addition to medicinal chemistry, 4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has also been studied in the field of materials science. 4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks. These materials have potential applications in gas storage, catalysis, and drug delivery.

Mechanism of Action

The mechanism of action of 4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide is not fully understood, but studies have suggested that it exerts its biological effects by interacting with specific molecular targets. In cancer cells, 4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. 4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
In Alzheimer's disease, 4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects:
4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. 4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the migration and invasion of cancer cells.
In Alzheimer's disease, 4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to increase the levels of acetylcholine, leading to improved cognitive function. 4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, 4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide also has limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide. In medicinal chemistry, further studies are needed to explore the anticancer and Alzheimer's disease therapeutic potential of 4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide. In materials science, 4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide can be used as a building block for the synthesis of novel materials with potential applications in various fields. Further studies are also needed to investigate the mechanism of action of 4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide and its interactions with specific molecular targets.
Conclusion:
In conclusion, 4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. 4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has been extensively studied for its anticancer and Alzheimer's disease therapeutic potential, as well as its potential applications in materials science. Further studies are needed to explore the mechanism of action of 4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide and its interactions with specific molecular targets.

properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2N2O2/c15-9-3-1-8(2-4-9)13(18)19-21-14(20)11-6-5-10(16)7-12(11)17/h1-7H,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLLZWHOHZSMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)/N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2,4-dichlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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